molecular formula C14H22O B7726458 4-Octylphenol CAS No. 71902-25-5

4-Octylphenol

Cat. No.: B7726458
CAS No.: 71902-25-5
M. Wt: 206.32 g/mol
InChI Key: NTDQQZYCCIDJRK-UHFFFAOYSA-N
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Description

4-Octylphenol is an organic compound with the molecular formula C14H22O. It is a type of alkylphenol, characterized by the presence of an octyl group attached to the para position of a phenol ring. This compound is known for its use in various industrial applications, particularly as an intermediate in the production of surfactants, resins, and other chemical products .

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Octylphenol can be synthesized through the alkylation of phenol with octene. The reaction typically involves the use of an acid catalyst, such as sulfuric acid or a strong acid cation-exchange resin. The reaction conditions often include temperatures ranging from 90°C to 100°C .

Industrial Production Methods

In industrial settings, the preparation of this compound involves the alkylation of phenol with isobutene dimers. The process uses a sulfonated styrol-butadiene polymer strong acid cation-exchange resin as the catalyst. The reaction is carried out at temperatures between 220°C and 270°C to produce the desired product .

Chemical Reactions Analysis

Types of Reactions

4-Octylphenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

4-Octylphenol exerts its effects primarily through its interaction with estrogen receptors. It mimics the action of natural estrogens by binding to these receptors, leading to the activation of estrogen-responsive genes. This interaction can disrupt normal hormonal functions and has been linked to various endocrine-related effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-Nonylphenol
  • 4-tert-Octylphenol
  • 4-tert-Butylphenol

Comparison

4-Octylphenol is similar to other alkylphenols in its structure and properties. its unique octyl group provides distinct hydrophobic characteristics, making it particularly effective in applications requiring surfactant properties. Compared to 4-Nonylphenol, this compound has a slightly lower molecular weight and different physical properties, such as solubility and melting point .

Properties

IUPAC Name

4-octylphenol
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InChI

InChI=1S/C14H22O/c1-2-3-4-5-6-7-8-13-9-11-14(15)12-10-13/h9-12,15H,2-8H2,1H3
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InChI Key

NTDQQZYCCIDJRK-UHFFFAOYSA-N
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Canonical SMILES

CCCCCCCCC1=CC=C(C=C1)O
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Molecular Formula

C14H22O
Record name p-OCTYLPHENOL
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Related CAS

41157-62-4 (barium), 58288-41-8 (potassium), 78899-79-3 (hydrochloride)
Record name 4-Octylphenol
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DSSTOX Substance ID

DTXSID9022312
Record name 4-Octylphenol
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Molecular Weight

206.32 g/mol
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Physical Description

White solid; [ICSC], WHITE CRYSTALS.
Record name 4-Octylphenol
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Boiling Point

280 °C
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Flash Point

113 °C, 113 °C c.c.
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Solubility

Solubility in water: none
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Density

0.96 g/cm³
Record name p-OCTYLPHENOL
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Vapor Density

Relative vapor density (air = 1): 7.1
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Vapor Pressure

0.000098 [mmHg]
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CAS No.

1806-26-4, 71902-25-5
Record name 4-n-Octylphenol
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Record name 4-N-OCTYLPHENOL
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Melting Point

44-45 °C
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-Octylphenol
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4-Octylphenol
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4-Octylphenol
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4-Octylphenol
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4-Octylphenol

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